BP-897
概要
説明
科学的研究の応用
BP 897 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of dopamine receptor ligands and their interactions.
Biology: Investigated for its effects on dopamine receptors and related signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating cocaine addiction and other substance use disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
作用機序
BP 897 は、ドーパミン D3 受容体に選択的に結合することで効果を発揮します。それは部分アゴニストとして作用し、つまり、天然のリガンドであるドーパミンよりも低い程度ですが、受容体を活性化することができます。この部分活性化は、ドーパミン D2 受容体の活性化に関連する望ましくない副作用を最小限に抑えるため、ドーパミンシグナル伝達を調節するのに役立ちます。 BP 897 のドーパミン D2 受容体よりもドーパミン D3 受容体に対する高い選択性は、その治療の可能性にとって重要です .
類似化合物の比較
類似化合物
SB-277,011-A: 強力で選択的なドーパミン D3 受容体アンタゴニスト。
FAUC 346: 同様の結合特性を持つ別の選択的なドーパミン D3 受容体リガンド.
BP 897 の独自性
BP 897 は、ドーパミン D3 受容体に対する部分アゴニスト活性により、受容体を完全に活性化することなくドーパミンシグナル伝達を調節できるため、ユニークです。この特性は、中毒やその他の神経学的障害におけるドーパミン D3 受容体の役割を研究するのに特に役立ちます。 完全アゴニストやアンタゴニストとは異なり、BP 897 は受容体調節に対するバランスの取れたアプローチを提供するため、治療用途では有利になる可能性があります .
生化学分析
Biochemical Properties
BP-897 displays significant intrinsic activity at the human dopamine D3 receptor by decreasing forskolin-stimulated cAMP levels and by stimulating mitogenesis of dopamine D3-expressing NG108-15 cells . It has a high selectivity for the dopamine D3 versus D2 receptors .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It inhibits cAMP accumulation induced by forskolin and increases mitogenesis in NG 108-15 cells . These effects suggest that this compound may have a role in influencing cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with dopamine D3 receptors. It has an in vitro intrinsic activity of 0.6 and 70x greater affinity for D3 over D2 receptors . It is suspected to have partial agonist or antagonist activity in vivo .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce cocaine-seeking behavior without producing reinforcement on its own
準備方法
合成経路と反応条件
BP 897 の合成には、いくつかの重要なステップが含まれます。
ピペラジン中間体の生成: 最初のステップは、2-メトキシフェニルアミンと 1,4-ジブロモブタンを反応させて、中間体 4-(2-メトキシフェニル)ピペラジンを生成することです。
ナフタレン-2-カルボン酸とのカップリング: 次に、中間体を、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を使用してナフタレン-2-カルボン酸とカップリングして、最終生成物である BP 897 を生成します.
工業生産方法
BP 897 の具体的な工業生産方法は広く文書化されていませんが、合成は通常、大規模生産のために最適化された実験室規模の手順に従います。 これには、最終生成物の高収率と高純度を確保するために、より効率的なカップリング試薬と精製技術の使用が含まれる場合があります .
化学反応の分析
反応の種類
BP 897 は、主に以下のタイプの反応を起こします。
置換反応: BP 897 のピペラジン環は、特に窒素原子で置換反応を受ける可能性があります。
酸化と還元反応: フェニル環上のメトキシ基は、対応するフェノール誘導体に酸化される可能性があります.
一般的な試薬と条件
置換反応: 一般的な試薬には、アルキルハロゲン化物やアシルクロリドがあり、通常は塩基性条件下で使用されます。
主要な生成物
置換生成物: ピペラジン環に様々なアルキル基またはアシル基が結合した誘導体。
酸化生成物: メトキシ基の酸化によって生成されるフェノール誘導体.
科学研究アプリケーション
BP 897 は、以下を含む幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Similar Compounds
SB-277,011-A: A potent and selective dopamine D3 receptor antagonist.
FAUC 346: Another selective dopamine D3 receptor ligand with similar binding properties.
Uniqueness of BP 897
BP 897 is unique due to its partial agonist activity at dopamine D3 receptors, which allows it to modulate dopamine signaling without fully activating the receptor. This property makes it particularly useful in studying the role of dopamine D3 receptors in addiction and other neurological disorders. Unlike full agonists or antagonists, BP 897 provides a balanced approach to receptor modulation, which can be advantageous in therapeutic applications .
特性
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDKMDLOJSCGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192384-87-5, 314776-92-6 | |
Record name | DO-687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BP897 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DO-687 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BP-897 primarily targets the dopamine D3 receptor (D3R) [, , , , ].
A: D3R is primarily expressed in limbic brain regions associated with cognitive and emotional functions, including reward processing. These regions are implicated in drug addiction, making D3R a potential target for therapeutic intervention [, , , , ].
A: Preclinical studies in rats demonstrate that this compound reduces cocaine-seeking behavior, particularly when triggered by drug-associated cues, without exhibiting intrinsic rewarding effects itself [, , , , ]. This suggests a potential role for this compound in reducing relapse vulnerability.
A: Yes, preclinical studies show that this compound also blocks the expression of conditioned place preference (CPP) induced by amphetamine and morphine in rats, further supporting its potential in treating drug addiction [, , ].
A: Studies show that a D3R antagonist, SB 277011-A, but not this compound, blocks cue-induced reinstatement of nicotine-seeking in rats []. This suggests that while D3R antagonism may be beneficial, the partial agonist activity of this compound might not be sufficient for treating nicotine addiction.
ANone: The molecular formula of this compound is C24H31N3O2 • HCl, and its molecular weight is 441.99 g/mol.
A: this compound's structure consists of an aryl residue, an amide moiety, a spacer region, and an amine residue. The extended and linear conformation within the aliphatic or aryl spacers is crucial for its D3R selectivity [, ].
A: Yes, research has explored modifications to the spacer and aryl moieties of this compound, resulting in compounds with enhanced affinity and selectivity for D3R [, ]. For instance, incorporating more rigid aryl acrylamide derivatives led to (sub)nanomolar D3R affinity [].
A: Yes, [18F]fluoroethoxy-substituted radioligands of this compound have been synthesized for potential use in Positron Emission Tomography (PET) imaging studies to investigate D3R distribution and occupancy in the brain [, ].
A: Besides D3R, this compound exhibits moderate affinity for 5-HT1A receptors, α1 and α2 adrenergic receptors []. These interactions, although less prominent than its D3R binding, might contribute to its overall pharmacological effects.
ANone: While this compound shows promise in preclinical models, it is essential to consider potential limitations:
- Partial Agonist Activity: The partial agonist activity of this compound might not be as effective as a full antagonist in blocking D3R, particularly in the context of nicotine addiction [].
- Off-Target Effects: this compound's interaction with other neurotransmitter systems could lead to unintended side effects [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。